![molecular formula C17H13BrClN3OS B2542236 N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide CAS No. 1365632-49-0](/img/structure/B2542236.png)
N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide
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Overview
Description
“N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also has bromine, chlorine, and amide functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings would give the molecule a certain degree of rigidity. The bromine and chlorine atoms are likely to be the major contributors to the molecule’s overall size and shape .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, as well as the bromine, chlorine, and amide functional groups. The bromine and chlorine atoms are likely to be reactive sites in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly increase its boiling point and melting point .
Scientific Research Applications
- The thiazole and pyridine moieties in this compound make it a promising candidate for cancer research. Researchers have investigated its potential as an antitumor agent by targeting specific pathways or receptors involved in cancer cell growth and survival .
- The chloropyridine and thiazole groups contribute to its antimicrobial activity. Studies have explored its effectiveness against bacteria, fungi, and other pathogens. Investigating its mechanism of action and potential applications in drug development is an ongoing area of interest .
- Inflammation plays a crucial role in various diseases. Researchers have examined whether this compound can modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs. Its unique structure may offer advantages over existing treatments .
- The presence of the thiazole ring suggests that this compound could act as an enzyme inhibitor. Investigating its interactions with specific enzymes (such as kinases or proteases) could reveal therapeutic opportunities in various diseases .
- The synthesis of this compound involves constructing both indole and thiazole rings. Researchers have explored innovative synthetic routes to access this scaffold, contributing to the development of novel synthetic methodologies .
- Fluorescent derivatives of this compound could serve as imaging agents or probes for specific cellular targets. By modifying its structure, scientists aim to create selective markers for visualizing biological processes in living cells or tissues .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Enzyme Inhibition
Heterocyclic Synthesis Strategies
Biological Imaging and Probes
Safety And Hazards
properties
IUPAC Name |
N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c1-10-6-11(2-4-14(10)18)7-13-9-21-17(24-13)22-16(23)12-3-5-15(19)20-8-12/h2-6,8-9H,7H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXPBHBGFSXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CN=C(S2)NC(=O)C3=CN=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide |
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